8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications.
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Step 1: Preparation of Intermediates
Reagents: Starting materials such as 2-methylphenyl and 6-methyl-2-pyridyl derivatives.
Conditions: Reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
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Step 2: Cyclization
Reagents: Cyclization agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Conditions: High temperatures and specific solvents to facilitate ring closure.
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Step 3: Functional Group Modifications
Reagents: Various reagents for methylation, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Conditions: Mild to moderate temperatures and appropriate solvents to achieve desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4) in ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(6-METHYL-2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Dimethyl 2-methylglutarate
Uniqueness
This compound is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings
Properties
IUPAC Name |
11,12-dimethyl-4-(2-methylphenyl)-10-(6-methylpyridin-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6/c1-13-8-5-6-10-17(13)20-25-22-19-15(3)16(4)28(18-11-7-9-14(2)24-18)21(19)23-12-27(22)26-20/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGAOGJDSWWZIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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